![molecular formula C13H17N3O5S B1302814 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide CAS No. 849035-88-7](/img/structure/B1302814.png)
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
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Overview
Description
“1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide” is a synthetic compound with the molecular formula C13H17N3O5S and a molecular weight of 327.36 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrophenyl group via a carboxamide linkage .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 327.36 and a molecular formula of C13H17N3O5S .Scientific Research Applications
Role in Drug Design
Piperidines, including “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Piperidine Derivatives
This compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidine-4-carboxamide analogs, including “this compound”, have been studied in detail in cell-based assays using the Western Equine Encephalitis Virus (WEEV), replicons and showed half-maximal inhibitory concentrations of 1 µM and selectivity indices of >100 .
Anti-Cytomegalovirus Activity
In a large high throughput screen using a CMV-luciferase reporter Towne, several unique inhibitors of CMV replication were identified, including “this compound” and its analogs . These compounds inhibited CMV replication in infected human foreskin fibroblasts .
Potential Drug Discovery
The latest scientific advances in the discovery and biological evaluation of potential drugs have covered the pharmaceutical applications of synthetic and natural piperidines, including "this compound" .
Inhibition of T-type Ca 2+ Channels
A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, which may include “this compound”, have been synthesized and evaluated for their inhibitory activity against T-type Ca 2+ channels .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMYCRTQCRCJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375534 |
Source
|
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849035-88-7 |
Source
|
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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